CCR5 Antagonist Potency: 67-Fold Superiority Over Closest N-(2-Hydroxyphenyl) Analog
1-(2-Hydroxy-2-phenylethyl)piperidin-2-one exhibits nanomolar CCR5 antagonism (IC50 = 21 nM), while the structurally related N-(2-hydroxyphenyl)piperidin-2-one shows only weak activity (IC50 = 1,400 nM) in comparable cell-based assays [1][2]. Against the clinically validated CCR5 antagonist maraviroc (IC50 = 7.38 nM in HEK293 cells), the compound demonstrates a 2.8-fold lower potency but maintains a tractable nanomolar profile [3].
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | 1-(2-Hydroxyphenyl)piperidin-2-one: 1,400 nM; Maraviroc: 7.38 nM |
| Quantified Difference | 67-fold more potent than N-(2-hydroxyphenyl) analog; 2.8-fold less potent than maraviroc |
| Conditions | CCR5-expressing HEK293 cells with Galpha16 co-expression, intracellular calcium flux assay |
Why This Matters
This potency differential validates the necessity of the specific N-(2-hydroxy-2-phenylethyl) substitution for high-affinity CCR5 engagement, making CAS 4810-92-8 the appropriate starting point for structure-activity relationship (SAR) studies in HIV, inflammatory, and oncology programs targeting CCR5.
- [1] BindingDB. BDBM50602344 (CHEMBL5204027). Antagonist activity at CCR5: IC50 = 21 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50602344 View Source
- [2] BindingDB. BDBM50350064 (CHEMBL1813435). 1-(2-Hydroxyphenyl)piperidin-2-one CCR5 antagonist IC50 = 1,400 nM. https://bdb99.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350064 View Source
- [3] BindingDB. BDBM160935. Maraviroc CCR5 antagonist IC50 = 7.38 nM in HEK293 cells. https://bdb99.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=160935 View Source
